molecular formula C9H4F3N B8732325 5,6,7-Trifluoro-isoquinoline

5,6,7-Trifluoro-isoquinoline

Cat. No.: B8732325
M. Wt: 183.13 g/mol
InChI Key: WAKOKPIOTSYDIB-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Contemporary Synthetic Design

Organofluorine chemistry has established itself as a vibrant and critical field in organic synthesis and materials science. rsc.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgevitachem.com Due to the high electronegativity and small size of the fluorine atom, its incorporation can significantly improve metabolic stability, lipophilicity, binding affinity, and bioavailability of a molecule. rsc.orgwhiterose.ac.ukdrugbank.com These modifications are highly desirable in drug discovery and development, which is evidenced by the fact that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. whiterose.ac.ukacs.orgontosight.ai The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts enhanced thermal and chemical stability to the parent molecule. drugbank.comrsc.org

The trifluoromethyl (CF₃) group, in particular, is a common substituent used to enhance metabolic stability and lipophilicity. The synthesis of organofluorine compounds presents unique challenges due to the scarcity of naturally occurring fluorinated molecules, driving chemists to develop novel and versatile fluorination methods. rsc.org

Table 1: Impact of Fluorine Substitution on Molecular Properties

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedThe strength of the C-F bond makes it resistant to enzymatic cleavage. drugbank.com
Lipophilicity IncreasedFluorine and especially fluoroalkyl groups like -CF₃ increase the molecule's oil/water partition coefficient. rsc.org
Binding Affinity ModulatedFluorine can alter the electronic properties (pKa) of nearby functional groups and participate in unique non-covalent interactions with biological targets. whiterose.ac.ukresearchgate.net
Bioavailability ImprovedEnhanced lipophilicity and metabolic stability often lead to better absorption and prolonged action in the body. researchgate.net

Overview of Isoquinoline (B145761) Scaffold in Chemical Sciences

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govmdpi.comclockss.org This core is present in a vast number of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of biological activities. rsc.orgnih.gov

Derivatives of isoquinoline are integral to numerous clinically used drugs and compounds under investigation for treating a wide array of diseases, including cancer, microbial infections, and neurological disorders. nih.govclockss.orgresearchgate.netrsc.org Their versatility also extends to materials science, where they are explored for their optical and electronic properties in applications like organic light-emitting diodes (OLEDs). researchgate.net The development of new synthetic methodologies to construct and functionalize the isoquinoline skeleton remains a highly active area of research. mdpi.com

Table 2: Examples of Biological Activities of Isoquinoline Derivatives

Biological ActivityExample Application Area
AnticancerInhibition of tubulin polymerization, induction of apoptosis. nih.govrsc.org
AntimicrobialAgents against bacteria and fungi. nih.govrsc.org
AntiviralInhibition of viral replication.
AntihypertensiveCardiovascular disease treatment. nih.gov
Anti-inflammatoryReduction of inflammation. nih.gov

Rationale for Research Focus on Polyfluorinated Isoquinoline Systems, with Emphasis on 5,6,7-Trifluoro-isoquinoline

The combination of the desirable properties of organofluorine compounds with the privileged isoquinoline scaffold provides a powerful strategy for developing novel chemical entities. While the introduction of a single fluorine atom or a trifluoromethyl group is a well-established tactic, the focus on polyfluorinated systems like this compound is driven by the quest for molecules with finely tuned and potentially superior properties.

Direct research data specifically on this compound is limited in publicly accessible literature. However, the rationale for its investigation can be inferred from research on closely related structures. For instance, the existence of derivatives such as 5,6,7-Trifluoroisoquinoline-1-carboxylic acid indicates that this polyfluorinated isoquinoline core is a viable synthetic target. bldpharm.com The presence of multiple fluorine atoms on the benzene ring of the isoquinoline skeleton is expected to profoundly influence the electronic distribution, reactivity, and ultimately the biological activity of the molecule.

Furthermore, the 5,6,7-trifluoro substitution pattern has been identified in other bioactive heterocyclic systems. A notable example is 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide , which has been developed as a potent and selective inhibitor of the androgen receptor for treating castration-resistant prostate cancer. nih.govacs.org The specific polyfluorination in this molecule was crucial for achieving high potency and improved metabolic stability. This suggests that the 5,6,7-trifluoro motif is a valuable substitution pattern for modulating biological activity, providing a strong justification for its exploration within the isoquinoline framework. The synthesis of such polyfluorinated heterocycles often requires specialized methods, such as the Bischler–Napieralski reaction with fluorinated precursors or modern visible-light-induced cyclizations. whiterose.ac.ukacs.org

Historical Context of Fluorine Incorporation into Nitrogen Heterocycles

The journey of incorporating fluorine into bioactive molecules, particularly nitrogen heterocycles, has a rich history. A pivotal moment was the approval of the first fluorinated drug, Fludrocortisone , a synthetic corticosteroid, in 1954. drugbank.comacs.org This was followed by the landmark synthesis of the anticancer drug 5-Fluorouracil in 1957, which firmly established the value of fluorination in medicinal chemistry. whiterose.ac.ukontosight.ai

Initially, the synthesis of fluorinated compounds was challenging. However, the development of new synthetic tools, especially N-F fluorinating agents, has made the introduction of fluorine more accessible and controllable. nih.gov These advancements have enabled chemists to strategically place fluorine atoms not just on aromatic rings but also in stereochemically defined positions, leading to sophisticated molecular designs. researchgate.netsmolecule.com The continuous evolution of synthetic methods allows for the creation of increasingly complex fluorinated nitrogen heterocycles, expanding the chemical space available for drug discovery and materials science. chemshuttle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4F3N

Molecular Weight

183.13 g/mol

IUPAC Name

5,6,7-trifluoroisoquinoline

InChI

InChI=1S/C9H4F3N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h1-4H

InChI Key

WAKOKPIOTSYDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=C(C(=C21)F)F)F

Origin of Product

United States

Synthetic Methodologies for 5,6,7 Trifluoro Isoquinoline and Its Structural Analogues

Classical Isoquinoline (B145761) Annulation Reactions and their Adaptation for Fluorinated Precursors

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, rely on intramolecular electrophilic aromatic substitution. The presence of multiple electron-withdrawing fluorine atoms on the benzene (B151609) ring, as in the precursor to 5,6,7-trifluoro-isoquinoline, deactivates the ring, posing a significant challenge to these traditional acid-catalyzed cyclization reactions.

Bischler-Napieralski Reaction and Fluorine-Containing Substrates

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, typically a strong Lewis acid like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgslideshare.net The reaction proceeds through an electrophilic attack of a nitrilium ion intermediate on the aromatic ring. nrochemistry.com For the synthesis of a this compound derivative, a precursor such as N-(2-(2,3,4-trifluorophenyl)ethyl)acetamide would be required.

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups activates the ring towards electrophilic substitution, facilitating the reaction. nrochemistry.com Conversely, the three fluorine atoms in the precursor to this compound would significantly deactivate the aromatic ring, making the intramolecular cyclization step considerably more difficult. To overcome this, harsher reaction conditions, such as higher temperatures and stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃), might be necessary. wikipedia.org However, such conditions could also lead to undesired side reactions. Modern modifications of the Bischler-Napieralski reaction using milder reagents like trifluoromethanesulfonic anhydride (B1165640) have shown success with some halogenated phenethylamides, which could potentially be adapted for trifluorinated substrates. nih.gov

Pomeranz-Fritsch Cyclization for Trifluoroisoquinoline Formation

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com To synthesize this compound, 2,3,4-trifluorobenzaldehyde (B65282) would be the required starting material.

Similar to the Bischler-Napieralski reaction, the key step in the Pomeranz-Fritsch cyclization is an electrophilic attack on the aromatic ring. wikipedia.org The deactivating effect of the three fluorine atoms on the benzaldehyde precursor would likely hinder the cyclization. While the reaction can be promoted by various acids, including sulfuric acid and Lewis acids like trifluoroacetic anhydride, the efficiency of the cyclization is expected to be low for such an electron-deficient aromatic system. wikipedia.orgresearchgate.net

Pictet-Spengler Reaction in the Context of Polyfluorinated Systems

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgnih.gov The synthesis of this compound via this method would necessitate a 2-(2,3,4-trifluorophenyl)ethylamine precursor.

The success of the Pictet-Spengler reaction is also sensitive to the nucleophilicity of the aromatic ring. wikipedia.org While highly nucleophilic aromatic systems like indoles undergo this reaction under mild conditions, less nucleophilic rings require stronger acids and higher temperatures. wikipedia.org The trifluorinated benzene ring is significantly less nucleophilic, which would likely make the intramolecular cyclization challenging under standard Pictet-Spengler conditions. The formation of the intermediate iminium ion is a key step, and while this is generally achievable, the subsequent electrophilic attack on the deactivated trifluorinated ring would be the rate-limiting and most difficult step. nih.gov

Transition Metal-Catalyzed Approaches for Trifluoroisoquinoline Synthesis

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and cobalt, have emerged as powerful tools for the synthesis of substituted isoquinolines. These methods often proceed through different mechanisms than the classical annulations, such as C-H activation, and can be more tolerant of a wider range of functional groups, including electron-withdrawing substituents like fluorine.

Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies

Palladium-catalyzed reactions have been extensively used for the synthesis of isoquinoline derivatives. researchgate.netnih.gov These methods often involve the coupling of ortho-functionalized aryl precursors with alkynes or other coupling partners. For the synthesis of this compound, a suitably substituted trifluorobenzene derivative would be the starting point. While direct examples for the 5,6,7-trifluoro pattern are not prominent in the literature, the general applicability of these methods to halogenated substrates suggests their potential.

Palladium-catalyzed C-H activation/annulation reactions represent a highly atom-economical approach to isoquinoline synthesis. mdpi.com These reactions typically involve the directed C-H activation of a benzamide (B126) or a similar directing group-containing substrate, followed by annulation with an alkyne or alkene. mdpi.com The directing group plays a crucial role in controlling the regioselectivity of the C-H activation.

While palladium is a common catalyst for such transformations, recent research has also highlighted the efficacy of rhodium and cobalt catalysts in the synthesis of fluorinated isoquinolones. nih.govacs.org For instance, cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes has been shown to produce 3- and 4-fluoroalkylated isoquinolinones in good yields. nih.gov This demonstrates the feasibility of using C-H activation strategies for the incorporation of fluorine into the isoquinoline core. Similarly, rhodium(III)-catalyzed [4+2] annulation has been employed to create vinyl fluorinated isoquinolones. acs.org

The following table summarizes representative examples of transition metal-catalyzed synthesis of fluorinated isoquinoline derivatives, showcasing the potential of these methods for the synthesis of polyfluorinated systems like this compound.

Catalyst/ReagentsFluorinated Substrate(s)Fluorinated Product(s)Yield (%)Reference
Co(acac)₂·2H₂O, AgNO₃, KOAcBenzamides and Fluoroalkylated Alkynes3- and 4-Fluoroalkylated IsoquinolinonesGood to Excellent nih.gov
[CpRhCl₂]₂, AgSbF₆Oxadiazoles (B1248032) and Difluoromethylene AlkynesVinyl Fluorinated IsoquinolinesNot Specified acs.org
[CpRhCl₂]₂, CsOAcN-(pivaloyloxy)benzamides and Ethylene/PropyneDihydroisoquinolones and Methylisoquinolones39-96 organic-chemistry.org

These examples underscore the growing importance of transition metal-catalyzed C-H activation/annulation in accessing fluorinated isoquinoline scaffolds. While a direct synthesis of this compound using these methods has not been explicitly reported, the tolerance of these catalytic systems to fluorine substituents suggests that with the appropriate trifluorinated starting materials, these modern synthetic strategies hold significant promise for achieving this target.

Suzuki-Miyaura Coupling in Fluorinated Isoquinoline Construction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has been widely applied in the synthesis of biaryl compounds and other complex molecules. nih.govmdpi.com While direct synthesis of this compound using this method is not extensively documented, its application to structurally similar fluorinated heterocycles highlights its potential.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl substituents onto a pre-existing fluorinated isoquinoline core. For instance, a bromo-trifluoro-isoquinoline could be coupled with various arylboronic acids to generate a library of derivatives. The reaction conditions are generally mild, often employing a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate, and a suitable solvent system, typically a mixture of an organic solvent and water.

Key Features of Suzuki-Miyaura Coupling:

Versatility: A broad range of boronic acids and esters can be used, allowing for diverse functionalization.

Mild Conditions: The reaction is often tolerant of various functional groups, minimizing the need for protecting groups. nih.gov

Commercial Availability: A vast number of boronic acid building blocks are commercially available, facilitating rapid analogue synthesis.

A hypothetical reaction scheme for the functionalization of a trifluoro-isoquinoline derivative is presented below:

Table 1: Hypothetical Suzuki-Miyaura Coupling for Functionalization of a Trifluoro-isoquinoline Derivative

Parameter Details
Substrate Bromo-5,6,7-trifluoro-isoquinoline
Reagent Arylboronic acid (e.g., Phenylboronic acid)
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/Ethanol/Water

| Product | Aryl-5,6,7-trifluoro-isoquinoline |

This methodology's power lies in its ability to construct complex molecular architectures from readily available starting materials, making it a valuable tool in medicinal chemistry and materials science. mdpi.com

Sonogashira Coupling for Ethynyl-Substituted Trifluoroisoquinolines

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper complexes, is instrumental in the synthesis of conjugated enynes and arylalkynes. organic-chemistry.orglibretexts.org The introduction of an ethynyl (B1212043) group onto the this compound scaffold can serve as a versatile handle for further chemical modifications, such as cycloaddition reactions or conversion to other functional groups.

The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base which often doubles as the solvent. organic-chemistry.org The Sonogashira coupling has been successfully applied to the functionalization of various halogenated nitrogen-containing heterocycles. For example, a two-step procedure has been developed to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-fluoro-cyanopyridines using Sonogashira cross-coupling as the key step. soton.ac.uk This demonstrates the feasibility of applying this methodology to related fluorinated aza-aromatic systems.

Table 2: Typical Conditions for Sonogashira Coupling of a Halogenated Trifluoro-isoquinoline

Parameter Details
Substrate Iodo-5,6,7-trifluoro-isoquinoline
Reagent Terminal alkyne (e.g., Phenylacetylene)
Catalyst Pd(PPh₃)₂Cl₂
Co-catalyst CuI
Base/Solvent Triethylamine

| Product | Ethynyl-5,6,7-trifluoro-isoquinoline |

The resulting ethynyl-substituted trifluoroisoquinolines are valuable intermediates. The alkyne moiety can be further elaborated, for instance, through click chemistry to introduce triazole rings, or it can be hydrogenated to yield alkyl-substituted isoquinolines.

Buchwald-Hartwig Amination for Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates, providing a direct route to arylamines. libretexts.orgorganic-chemistry.org The functionalization of the this compound core with various amino groups can significantly modulate its physicochemical and biological properties.

This methodology has become a staple in medicinal chemistry for the synthesis of nitrogen-containing compounds. youtube.com The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners. A variety of phosphine ligands, such as BINAP and DavePhos, have been developed to facilitate the amination of a wide range of substrates. wikipedia.orgsci-hub.se

Table 3: General Conditions for Buchwald-Hartwig Amination of a Halogenated Trifluoro-isoquinoline

Parameter Details
Substrate Chloro-5,6,7-trifluoro-isoquinoline
Reagent Primary or secondary amine (e.g., Morpholine)
Catalyst Pd₂(dba)₃
Ligand BINAP
Base NaOtBu
Solvent Toluene

| Product | Amino-5,6,7-trifluoro-isoquinoline |

The ability to introduce a diverse range of amino functionalities makes the Buchwald-Hartwig amination an invaluable tool for the late-stage functionalization of complex molecules like this compound.

Rhodium-Catalyzed Transformations for Isoquinoline Core Assembly

Rhodium-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful strategies for the synthesis of isoquinoline and isoquinolone scaffolds. organic-chemistry.orgrsc.orgnih.gov These methods offer atom-economical and step-efficient routes to the core structure, often starting from readily available materials. rsc.org

One notable approach involves the Rh(III)-catalyzed [4+2] annulation of oximes or amidines with alkynes. This strategy allows for the direct construction of the isoquinoline ring system. A recent study detailed the direct assembly of vinyl fluorinated isoquinolines via a Rh(III)-catalyzed C-H functionalization between oxadiazoles and difluoromethylene alkynes, showcasing excellent chemoselectivity and regioselectivity. acs.org This highlights the potential of rhodium catalysis in constructing fluorinated isoquinoline frameworks.

The general mechanism involves the directed C-H activation of an aryl precursor, followed by insertion of the alkyne and subsequent reductive elimination to form the isoquinoline ring. The choice of directing group on the aromatic starting material is crucial for controlling the regioselectivity of the C-H activation step.

Table 4: Rhodium-Catalyzed Synthesis of a Fluorinated Isoquinoline Analogue

Parameter Details
Aryl Precursor Benzamidine with a directing group
Coupling Partner Internal alkyne
Catalyst [Cp*RhCl₂]₂
Solvent Dichloroethane

| Product | Substituted isoquinoline |

This methodology provides a powerful and convergent approach to the synthesis of the isoquinoline core, with the potential for direct incorporation of fluorine substituents.

Copper-Mediated/Catalyzed Reactions for Fluorine Introduction

Copper-mediated and catalyzed reactions have become increasingly important for the introduction of fluorine atoms into aromatic and heteroaromatic systems. nih.gov These methods are particularly valuable for late-stage fluorination, where the fluorine atom is introduced at a late step in the synthetic sequence. nih.gov This is highly advantageous in the synthesis of radiolabeled compounds for positron emission tomography (PET), where the short half-life of fluorine-18 (B77423) necessitates rapid reaction times. nih.gov

Copper-mediated radiofluorination often employs arylboronic esters or arylstannanes as precursors. acs.org The reaction is typically carried out in the presence of a copper salt, such as Cu(OTf)₂, and a source of fluoride (B91410), such as [¹⁸F]KF. The addition of ligands like pyridine (B92270) can significantly enhance the efficiency of the reaction.

While the direct synthesis of this compound via a copper-mediated trifluorination is a challenging transformation, these methods are highly relevant for the introduction of a single fluorine atom or a radiolabeled fluorine atom onto an existing isoquinoline scaffold. For instance, a di-fluoro-isoquinoline precursor could potentially be further fluorinated using these techniques.

Table 5: General Conditions for Copper-Mediated Radiofluorination

Parameter Details
Precursor Arylboronic ester or arylstannane
Fluoride Source K¹⁸F
Catalyst/Mediator Cu(OTf)₂
Ligand Pyridine
Solvent DMF or DMA

| Product | ¹⁸F-labeled aryl fluoride |

The development of efficient fluorination and radiofluorination methods is crucial for the synthesis of novel agrochemicals, pharmaceuticals, and PET imaging agents.

Novel Ring Assembly and Fluorination Strategies

One-Pot Multistep Synthesis of Fluorinated Isoquinolines

One-pot multistep syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining several reaction steps into a single synthetic operation without the isolation of intermediates. rsc.orgresearchgate.net The development of such strategies for the synthesis of fluorinated isoquinolines is a highly desirable goal.

A notable example is the one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.org This reaction proceeds through the formation of N-fluoroalkylated ketenimine intermediates, which then undergo a stereoselective formal 1,3-fluorine shift to difluoroazadienes, followed by cyclization. This methodology provides a wide scope for the preparation of structurally diverse 3-fluoroisoquinolines with a fluoroalkyl group at the 1-position.

Another innovative one-pot reaction involves the synthesis of N-fused isoquinoline derivatives from 1-bromo-2-(2,2-difluorovinyl)benzenes and N-H containing heterocycles, followed by an intramolecular palladium-catalyzed C-H arylation. rsc.org Although this does not directly yield this compound, it demonstrates a powerful strategy for constructing complex fluorinated isoquinoline-based systems in a single pot.

These one-pot strategies represent the cutting edge of synthetic methodology, enabling the rapid and efficient construction of complex fluorinated heterocyclic compounds.

Table 6: Mentioned Chemical Compounds

Compound Name
This compound
Bromo-5,6,7-trifluoro-isoquinoline
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Aryl-5,6,7-trifluoro-isoquinoline
Iodo-5,6,7-trifluoro-isoquinoline
Phenylacetylene
Pd(PPh₃)₂Cl₂
CuI
Triethylamine
Ethynyl-5,6,7-trifluoro-isoquinoline
Chloro-5,6,7-trifluoro-isoquinoline
Morpholine
Pd₂(dba)₃
BINAP
NaOtBu
Toluene
Amino-5,6,7-trifluoro-isoquinoline
[Cp*RhCl₂]₂
Dichloroethane
Cu(OTf)₂
K¹⁸F
Pyridine
¹⁸F-labeled aryl fluoride
1-fluoroalkyl-3-fluoroisoquinolines
N-fluoroalkylated 1,2,3-triazoles
N-fused isoquinoline derivatives

Regioselective Direct Fluorination and Fluoroalkylation of Isoquinoline Systems

Direct C-H fluorination and fluoroalkylation represent highly atom-economical methods for synthesizing fluorinated isoquinolines. These reactions involve the selective substitution of a hydrogen atom on the isoquinoline ring with a fluorine atom or a fluoroalkyl group. Achieving high regioselectivity—the ability to target a specific position on the ring—is a primary challenge.

Recent advancements have focused on transition-metal-catalyzed processes to control the position of functionalization. For instance, palladium-catalyzed annulation reactions have been developed for the regioselective synthesis of 4-fluoroalkylated isoquinolines. nih.gov In one such method, 2-iodobenzylidenamines react with fluoroalkylated alkynes in the presence of a palladium catalyst, such as Pd(PPh3)4, to yield the corresponding 4-fluoroalkylated isoquinoline as a single regioisomer in high yields. nih.gov

Another significant strategy involves rhodium(III)-catalyzed C-H functionalization. This approach has been used to assemble vinyl-fluorinated isoquinolines through a [4 + 2] annulation of oxadiazoles with difluoromethylene alkynes, demonstrating excellent chemoselectivity and regioselectivity. nih.govacs.org

Table 1: Examples of Regioselective Fluoroalkylation of Isoquinoline Precursors

Precursors Reagents & Catalyst Product Type Key Feature Reference
2-Iodobenzylidenamines, Fluoroalkylated alkynes Pd(PPh3)4 4-Fluoroalkylated isoquinolines High yield, single regioisomer nih.gov

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Isoquinoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used mechanism for the synthesis and modification of fluorinated aromatic compounds. nih.govresearchgate.net The reaction is particularly effective on aromatic rings that are "activated" by the presence of strongly electron-withdrawing groups, a role that fluorine itself can play due to its high electronegativity. core.ac.uk

The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub First, a nucleophile attacks the carbon atom bearing a leaving group (such as a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. core.ac.ukpressbooks.pub

In the context of isoquinoline synthesis, SNAr can be used in two main ways:

Building the ring system: A precursor containing a highly fluorinated benzene ring can undergo SNAr with a nucleophile that brings in the atoms necessary to form the second ring of the isoquinoline system.

Modifying a fluorinated isoquinoline: If a fluorinated isoquinoline already possesses a good leaving group (often another fluorine atom in an activated position), it can be further functionalized by reacting it with various nucleophiles. For example, 1-fluoroalkyl-3-fluoroisoquinolines can be readily substituted at the 3-position with oxygen, sulfur, and nitrogen nucleophiles via an SNAr reaction. rsc.org This allows for the diversification of the fluorinated isoquinoline scaffold. rsc.org

Tandem Cyclization and Cycloaddition Reactions Leading to Fluorinated Isoquinoline Derivatives

Tandem reactions, also known as cascade reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. These processes are highly efficient for constructing complex molecular architectures like fluorinated isoquinolines. researchgate.net

Cycloaddition reactions are a key type of tandem process used in this context. For instance, a [3 + 2] cycloaddition aromatization has been developed between isoquinolinium N-ylides and difluoroenoxysilanes. This method provides a direct pathway to highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines, which are structural analogues of isoquinolines. acs.org Similarly, the reaction of 2-alkynylbenzaldoximes can undergo a 6-endo-dig cyclization in the presence of an electrophile to form isoquinoline-N-oxides, which can then participate in a [3+2] dipolar cycloaddition. thieme-connect.de

Transition-metal catalysis is often employed to facilitate these transformations. Rhodium-catalyzed [4+2] annulation provides another route to vinyl-fluorinated isoquinolines. nih.govacs.org These methods are valued for their ability to rapidly assemble the core heterocyclic structure with incorporated fluorine-containing groups. researchgate.net

Table 2: Tandem and Cycloaddition Reactions for Fluorinated Isoquinoline Analogues

Reaction Type Reactants Product Catalyst/Conditions Reference
[3 + 2] Cycloaddition Isoquinolinium N-ylides, Difluoroenoxysilanes Fluorinated pyrrolo[2,1-a]isoquinolines Mild conditions acs.org
[4 + 2] Annulation Oxadiazoles, Difluoromethylene alkynes Vinyl-fluorinated isoquinolines Rh(III) catalyst nih.govacs.org

Radical Cyclization Approaches for Fluoroalkylated Isoquinolines

Radical reactions offer unique pathways for the synthesis of complex molecules, including fluoroalkylated isoquinolines. Radical cyclization involves the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a ring.

One approach involves a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes to synthesize 1-alkylisoquinolines. thieme.de While not exclusively for fluorinated versions, this strategy can be adapted for fluoroalkylated substrates. More specifically, photo-induced radical reactions have emerged as a powerful tool. A cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical, generated from oxamic acids using an organic photosensitizer, has been developed to synthesize amide-functionalized isoquinoline-1,3-diones. rsc.org This method proceeds under mild conditions and highlights the potential of radical pathways for creating complex isoquinoline derivatives. rsc.org

Mechanistic studies, including radical scavenger experiments, have confirmed the radical-mediated pathway for these types of cyclizations. rsc.org These approaches are valuable for installing fluoroalkyl groups, as radical fluoroalkylation reagents are often more accessible and reactive under these conditions.

Stereochemical Control in the Synthesis of Chiral this compound Precursors

Achieving stereochemical control—the ability to selectively form one enantiomer or diastereomer of a chiral molecule—is a critical challenge in modern organic synthesis, particularly for pharmaceutical applications. nih.gov For a molecule like this compound, introducing chirality would typically involve the synthesis of a reduced and substituted precursor, such as a chiral tetrahydroisoquinoline.

A key strategy for achieving this is asymmetric catalysis, where a chiral catalyst guides a reaction to produce predominantly one stereoisomer. Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral amines and has been applied to the reduction of 1-aryl substituted-3,4-dihydroisoquinolines. nih.gov In this process, transition metal catalysts bearing chiral diamine ligands, such as those derived from 8-amino-5,6,7,8-tetrahydroquinoline, are used to deliver hydrogen to the substrate with high enantioselectivity. nih.gov

The resulting chiral tetrahydroisoquinolines can then serve as versatile precursors. Subsequent chemical steps, such as oxidation or further functionalization, can be performed to construct the final, optically active fluorinated isoquinoline target while retaining the stereochemical integrity established in the key asymmetric step. The complexity and stereochemistry of these precursors are a significant challenge, encouraging the development of innovative synthetic approaches. nih.gov

Reactivity and Functionalization of 5,6,7 Trifluoro Isoquinoline Core

Nucleophilic Substitution Reactions on the Polyfluorinated Isoquinoline (B145761) Framework

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of polyfluoroheterocyclic compounds like 5,6,7-trifluoro-isoquinoline. The strongly electron-withdrawing fluorine atoms facilitate the attack of nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The fluorine atoms on the benzene (B151609) ring of the isoquinoline core can be displaced by a variety of heteroatom nucleophiles, including those based on oxygen, sulfur, and nitrogen. Studies on the closely related heptafluoroisoquinoline (B12898905) have shown that the site of nucleophilic attack is highly dependent on the nature of the nucleophile. rsc.org

Oxygen-based nucleophiles, such as sodium ethoxide, tend to attack the C-1 position on the pyridine (B92270) ring. rsc.org In contrast, sulfur-based nucleophiles, like thiophenols, show a remarkable preference for attacking the C-6 position on the fluorinated benzene ring. rsc.org This differential reactivity allows for the selective introduction of different functional groups onto the isoquinoline scaffold. For instance, the reaction of heptafluoroisoquinoline with oxygen nucleophiles primarily yields 1-substituted products, while sulfur nucleophiles give 6-substituted products. rsc.org

Ammonia and other nitrogen nucleophiles, such as in the Chichibabin reaction on the parent isoquinoline, typically attack the C-1 position to yield 1-aminoisoquinoline. iust.ac.ir This suggests that for this compound, nitrogen nucleophiles would also preferentially react at the C-1 position, which is activated by the ring nitrogen but not directly influenced by the fluorine atoms on the other ring.

Table 1: Regioselectivity of Nucleophilic Attack on Polyfluorinated Isoquinolines
Nucleophile TypePreferred Position of AttackReference
Oxygen (e.g., Ethoxide)C-1 rsc.org
Sulfur (e.g., Thiophenols)C-6 rsc.org
Nitrogen (e.g., Amide)C-1 iust.ac.ir

The regioselectivity of nucleophilic substitution on the this compound ring is a complex interplay of several factors. The nitrogen atom in the pyridine ring strongly activates the C-1 and C-3 positions towards nucleophilic attack. imperial.ac.uk Concurrently, the fluorine atoms activate the positions on the benzene ring for SNAr.

The preference of sulfur nucleophiles for the C-6 position and oxygen nucleophiles for the C-1 position in heptafluoroisoquinoline has been explained by the Hard and Soft Acids and Bases (HSAB) principle. rsc.org The C-1 position is considered a "harder" electrophilic center, readily attacked by "hard" nucleophiles like oxygen anions. The C-6 position is a "softer" electrophilic center, making it the preferred target for "soft" nucleophiles like sulfur anions. rsc.org

Furthermore, the electronic effects of the fluorine atoms themselves play a crucial role. Fluorine atoms situated ortho or meta to a potential reaction site are known to be activating for nucleophilic displacement, while a para-fluorine is slightly deactivating. In the case of attack at C-6 of this compound, the fluorine atoms at C-5 and C-7 are in ortho and meta positions, respectively, providing strong activation for the displacement of the fluorine at C-6.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system is generally challenging. The pyridine ring is deactivated by the electronegative nitrogen atom, and such reactions typically occur on the more electron-rich benzene ring. imperial.ac.ukquimicaorganica.org For the parent isoquinoline, electrophilic attack happens preferentially at the C-5 and C-8 positions. quimicaorganica.org

In this compound, the presence of three potent, electron-withdrawing fluorine atoms on the benzene ring severely deactivates it towards electrophilic attack. These groups reduce the electron density of the ring system to a level that makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult to achieve under standard conditions. masterorganicchemistry.com Any potential electrophilic substitution would require harsh reaction conditions, and yields are expected to be very low.

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the isoquinoline core. nih.gov Given that the fluorine atoms in this compound can be displaced via SNAr, the resulting aryl triflates or halides can serve as excellent substrates for cross-coupling reactions.

For instance, a bromo- or iodo-substituent could be introduced and subsequently used in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to append various aryl, alkyl, alkynyl, or amino groups. researchgate.netsoton.ac.uk The regioselective nature of the initial nucleophilic substitution would allow for the site-specific introduction of a coupling handle. For example, selective substitution at C-6 could be followed by a Suzuki cross-coupling to introduce a new aryl group at that position.

Table 2: Potential Cross-Coupling Reactions for Derivatizing this compound
Reaction NameCoupling PartnerBond Formed
Suzuki CouplingOrganoboron ReagentC-C
Sonogashira CouplingTerminal AlkyneC-C (sp)
Buchwald-Hartwig AminationAmineC-N
Stille CouplingOrganostannaneC-C

Cycloaddition Reactions Involving this compound

The isoquinoline scaffold can participate in cycloaddition reactions, offering pathways to complex polycyclic structures. One notable example is the 1,3-dipolar cycloaddition. C,N-cyclic azomethine imines, which can be generated from isoquinoline, act as 1,3-dipoles and can react with various dipolarophiles. nih.gov

In the context of this compound, the electron-withdrawing fluorine atoms would influence the electronic nature of the isoquinoline system. This could affect its reactivity as a component in cycloaddition reactions, potentially altering the rate and regioselectivity of the process. For example, in a [3+2] cycloaddition, the trifluorinated isoquinoline derivative may exhibit different reactivity or selectivity compared to its non-fluorinated counterpart. nih.gov

Transformations to Fused Polycyclic Systems Containing the Trifluoroisoquinoline Moiety

Building upon the this compound core to create larger, fused polycyclic systems is a viable strategy for synthesizing complex molecules. consensus.app Various synthetic methodologies can be envisioned for this purpose.

One approach involves the functionalization of the isoquinoline core via substitution or cross-coupling, followed by an intramolecular cyclization event. For example, a substituent introduced at the C-1 position and another at the C-8 position could be designed to react with each other, forming a new ring.

Another strategy is to utilize the existing rings as components in an annulation reaction. For instance, if the benzene ring of this compound could be made to act as a diene (which is unlikely due to the deactivating fluorine atoms) or a dienophile in a Diels-Alder reaction, this would provide a direct route to a fused system. More practically, functional groups can be installed on the core that then facilitate cyclization reactions to build fused rings, such as in the synthesis of benzimidazo[2,1-a]isoquinolines from 2-arylbenzimidazoles. nih.gov

Advanced Spectroscopic and Structural Characterization of 5,6,7 Trifluoro Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. For 5,6,7-Trifluoro-isoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to show signals for the four protons located on the isoquinoline (B145761) core (H-1, H-3, H-4, and H-8). The strong electron-withdrawing nature of the three fluorine atoms on the benzo-ring significantly influences the electronic environment of the entire molecule, leading to a general downfield shift for all protons compared to the parent isoquinoline. The proton on the fluorinated ring, H-8, is most directly affected.

The predicted signals would exhibit multiplicities arising from both homo- (H-H) and heteronuclear (H-F) coupling. Specifically, the H-8 proton is expected to show coupling to the adjacent F-7 fluorine atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1~9.3s-
H-3~7.8dJH3-H4 = ~6.0
H-4~8.2dJH4-H3 = ~6.0
H-8~7.9d⁴JH8-F7 = ~7.0-9.0

Note: Predicted values are based on data from analogous fluoro-heteroaromatic compounds. Actual values may vary.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the nine distinct carbon atoms of the this compound skeleton. A key feature of this spectrum is the presence of carbon-fluorine coupling (JC-F), which is invaluable for signal assignment. Carbons directly bonded to fluorine (C-5, C-6, C-7) will appear as large doublets due to one-bond coupling (¹JC-F), typically in the range of 240-300 Hz. alfa-chemistry.com Carbons that are two (²JC-F) or three (³JC-F) bonds away will show smaller couplings. The chemical shifts of C-5, C-6, and C-7 are significantly shifted downfield due to the direct attachment of the highly electronegative fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constants (J, Hz)
C-1~153⁴JC1-F5 ≈ 2-4
C-3~122-
C-4~144-
C-4a~128³JC4a-F5 ≈ 10-15
C-5~150 (d)¹JC5-F5 ≈ 250; ²JC5-F6 ≈ 20
C-6~148 (d)¹JC6-F6 ≈ 255; ²JC6-F5 ≈ 20; ²JC6-F7 ≈ 20
C-7~152 (d)¹JC7-F7 ≈ 250; ²JC7-F6 ≈ 20
C-8~115³JC8-F7 ≈ 10-15; ⁴JC8-F6 ≈ 3-5
C-8a~130²JC8a-F7 ≈ 20-25

Note: Predicted values are based on DFT calculations and data from analogous polyfluorinated aromatic systems. mdpi.com

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds, notable for its wide chemical shift range, which minimizes signal overlap. wikipedia.org For this compound, three distinct signals are expected, one for each fluorine atom.

The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment within the aromatic system. researchgate.net In polyfluorinated systems, the chemical shift of a particular fluorine is influenced by the electronic effects of adjacent substituents, including other fluorine atoms and the heterocyclic nitrogen. The F-6 nucleus, being situated between two other fluorine atoms, is expected to have a different chemical environment and thus a different chemical shift compared to F-5 and F-7. The F-5 and F-7 signals will also differ due to their proximity to the pyridine (B92270) and benzene (B151609) rings, respectively. DFT calculations are often employed to accurately predict these shifts. nih.gov

Spin-spin coupling provides through-bond connectivity information. In the ¹⁹F NMR spectrum, couplings between fluorine nuclei (JF-F) and between fluorine and protons (JH-F) are observed. For this compound, three-bond coupling between F-5 and F-6 (³JF5-F6) and between F-6 and F-7 (³JF6-F7) would be expected, typically around 20 Hz for ortho-disposed fluorines. A smaller four-bond coupling between F-5 and F-7 (⁴JF5-F7) may also be resolved. Furthermore, coupling to H-8 (⁴JF7-H8) would be visible on the F-7 signal.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-5~ -140dd³JF5-F6 ≈ 20; ⁴JF5-F7 ≈ 2-5
F-6~ -155t³JF6-F5 ≈ 20; ³JF6-F7 ≈ 20
F-7~ -135dd³JF7-F6 ≈ 20; ⁴JF7-H8 ≈ 8

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on trends in polyfluorinated heteroaromatics. azom.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a functional group "fingerprint." The spectra of this compound are expected to be dominated by vibrations characteristic of the aromatic isoquinoline core and the strong carbon-fluorine bonds.

The primary vibrational modes of interest include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region.

Aromatic C=C and C=N Stretching: These ring stretching modes give rise to a series of bands in the 1400–1650 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

C-F Stretching: The most prominent feature resulting from fluorination is the appearance of intense C-F stretching bands. For polyfluorinated aromatic compounds, these vibrations typically occur in the 1100–1400 cm⁻¹ region and are very strong in the IR spectrum.

C-H Bending: In-plane and out-of-plane C-H bending modes appear in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively.

DFT calculations on the parent isoquinoline molecule have provided detailed assignments of its vibrational modes, which serve as a basis for interpreting the spectrum of its fluorinated derivatives. researchgate.netnih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentSpectroscopy
3100-3000Aromatic C-H StretchingIR (medium), Raman (strong)
1620-1500Aromatic C=C and C=N Ring StretchingIR (strong), Raman (strong)
1400-1100C-F StretchingIR (very strong)
1300-1000In-plane C-H BendingIR (medium), Raman (medium)
900-700Out-of-plane C-H BendingIR (strong), Raman (weak)

Note: Assignments are based on general spectroscopic regions and DFT analysis of isoquinoline and related compounds. nih.govnih.gov

Characterization of Functional Groups and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing the vibrational modes of a molecule. ufl.edu For this compound, the vibrational spectrum is dominated by modes arising from the aromatic isoquinoline core and the carbon-fluorine bonds.

The isoquinoline moiety is expected to exhibit characteristic vibrations. Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. irphouse.com The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1650–1400 cm⁻¹ range. irphouse.comresearchgate.net In-plane and out-of-plane bending vibrations for C-H bonds are also anticipated at lower frequencies. irphouse.com

The most distinctive feature in the infrared spectrum of this compound is the presence of strong absorption bands corresponding to the C-F stretching modes. Due to the high electronegativity of fluorine, these vibrations are typically very intense. For polyfluoroaromatic compounds, these bands are generally observed in the 1400–1100 cm⁻¹ region. nih.govibm.com The precise frequencies and coupling of these modes depend on the substitution pattern on the benzene ring portion of the molecule.

An illustrative table of the expected primary vibrational modes for this compound is provided below, based on data from isoquinoline and related fluoroaromatic compounds. researchgate.netharvard.edu

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity
C-H StretchingAromatic C-H3100 - 3000Medium to Weak
C=C / C=N StretchingAromatic Ring1650 - 1400Medium to Strong
C-F StretchingAryl-F1400 - 1100Strong to Very Strong
C-H In-plane BendingAromatic C-H1300 - 1000Medium
C-H Out-of-plane BendingAromatic C-H900 - 650Strong

Solid-State Linear-Dichroic Infrared Spectroscopy

Solid-State Linear-Dichroic Infrared (LD-IR) spectroscopy is a specialized technique used to determine the orientation of molecules or specific functional groups within an ordered sample, such as a stretched polymer film or a single crystal. nih.govmdpi.com The method relies on measuring the differential absorption of plane-polarized infrared light parallel and perpendicular to a sample orientation axis. researchgate.net This provides information on the average alignment of the transition dipole moments of specific molecular vibrations relative to this axis. mdpi.com

For a planar molecule like this compound, LD-IR spectroscopy could yield significant structural insights. By orienting the molecules, for instance in a stretched polyethylene (B3416737) film, one could determine the orientation of the isoquinoline plane. Vibrations with transition moments lying within the plane of the aromatic ring (e.g., C=C/C=N stretching, in-plane C-H bending) would exhibit positive dichroism, while those with transition moments perpendicular to the plane (e.g., out-of-plane C-H bending) would show negative dichroism.

This technique would be particularly useful for assigning the symmetry of complex vibrational modes, such as the C-F stretching and bending vibrations, by experimentally determining the orientation of their transition moments relative to the molecular framework. However, a review of the current scientific literature indicates that specific experimental LD-IR studies on this compound have not been reported.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. Electron Ionization (EI) is a common method that uses high-energy electrons (typically 70 eV) to ionize the analyte, often causing extensive and reproducible fragmentation. wikipedia.orglibretexts.org

For this compound (molecular formula C₉H₄F₃N), the molecular ion peak (M⁺˙) is expected to be prominent, corresponding to its molecular weight. The high stability of the aromatic isoquinoline ring system would contribute to the intensity of this peak.

The fragmentation of the molecular ion would be directed by the presence of the fluorine substituents and the nitrogen heteroatom. Common fragmentation pathways for aromatic nitrogen heterocycles include the loss of neutral molecules like hydrogen cyanide (HCN). In this case, fragmentation could proceed through several pathways:

Loss of a fluorine atom: Ejection of an F radical to form the [M-F]⁺ ion.

Loss of trifluorobenzene fragments: Cleavage of the isoquinoline ring could lead to fragments corresponding to fluorinated benzene species.

Sequential loss of HCN: Following initial fragmentation, the resulting ion could lose a molecule of HCN, a characteristic fragmentation for pyridine and quinoline (B57606) derivatives.

An illustrative table of plausible fragments for this compound under electron ionization is presented below.

m/z (mass/charge) Proposed Fragment Formula Notes
183Molecular Ion[C₉H₄F₃N]⁺˙Parent peak corresponding to the molecular weight.
164[M - F]⁺[C₉H₄F₂N]⁺Loss of a fluorine radical.
156[M - HCN]⁺˙[C₈H₄F₃]⁺˙Loss of neutral hydrogen cyanide from the molecular ion.
137[M - F - HCN]⁺[C₈H₄F₂]⁺Loss of HCN from the [M-F]⁺ fragment.
114[M - C₂HF]⁺˙[C₇H₃F₂N]⁺˙A possible rearrangement and fragmentation pathway.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline exhibit characteristic absorption bands arising from π→π* and n→π* transitions. The spectrum of unsubstituted isoquinoline typically shows multiple bands, similar to its structural isomer quinoline and the parent naphthalene (B1677914) system. nist.gov

The introduction of three fluorine atoms onto the benzo- portion of the isoquinoline ring is expected to modify the electronic spectrum. Fluorine atoms can act as auxochromes, influencing the energy of the molecular orbitals through inductive (-I) and mesomeric (+M) effects. The strong inductive effect of fluorine generally leads to a stabilization of both σ and π orbitals. This often results in a hypsochromic (blue) shift of the π→π* transitions. The n→π* transition, involving the non-bonding lone pair of electrons on the nitrogen atom, may also be affected.

The UV-Vis spectrum of this compound is predicted to show complex absorption bands characteristic of the aromatic system, likely shifted to slightly shorter wavelengths compared to unsubstituted isoquinoline.

Below is a table showing typical UV-Vis absorption bands for isoquinoline as a reference, along with the predicted effect of trifluorination. nist.gov

Compound Solvent Absorption Band (λₘₐₓ, nm) Transition Type Predicted Effect of 5,6,7-Trifluoro Substitution
IsoquinolineEthanol~217, ~266, ~317π→πHypsochromic shift (to shorter λ)
IsoquinolineEthanolWeak, often obscuredn→πPotential hypsochromic shift

Computational Chemistry and Theoretical Investigations of 5,6,7 Trifluoro Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic behavior and geometric structure of molecules. For a substituted heterocyclic system like 5,6,7-Trifluoro-isoquinoline, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its properties with high accuracy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for medium to large-sized molecules. It is extensively used to determine the optimal molecular geometry and electronic structure of quinoline (B57606) and isoquinoline (B145761) derivatives. nih.govresearchgate.netnih.gov For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms.

Functionals such as B3LYP are commonly paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results for geometries and vibrational frequencies of similar heterocyclic systems. nih.govresearchgate.net Studies on related fluorinated heteroaromatics have also shown excellent performance with functionals like BHandHLYP for specific properties like NMR shifts. researchgate.net

The output of these calculations provides key data points:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and electronic excitation properties. rjptonline.org

Charge Distribution: Analysis of the atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) reveals the effects of the electron-withdrawing fluorine atoms on the electron density across the isoquinoline core.

Table 1: Representative DFT-Calculated Molecular Properties (Illustrative) This table illustrates the type of data obtained from DFT calculations. Actual values for this compound would require a specific calculation.

ParameterIllustrative ValueDescription
Total Energy-X HartreesThe total electronic energy of the molecule in its optimized state.
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap5.3 eVAn indicator of chemical reactivity and electronic transition energy.
Dipole Moment3.5 DebyeA measure of the overall polarity of the molecule.

Ab Initio Methods (e.g., MP2) for Energetic and Structural Refinements

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Second-order Møller-Plesset perturbation theory (MP2) is a common ab initio method that incorporates electron correlation more explicitly than standard DFT functionals. nih.gov

MP2 is often used to refine the geometries and relative energies of structures initially optimized with DFT. nih.govnih.gov For instance, in studies of related fluorinated isoquinolines, geometries of derivatives were optimized at the MP2/6-31G* level to provide a high-quality reference structure for subsequent property calculations. researchgate.net This hierarchical approach, where DFT is used for an initial survey and MP2 is used for refinement, is a standard practice in computational chemistry to achieve "chemical accuracy" (typically within 1 kcal/mol or ~4 kJ/mol for energy differences). hu-berlin.de Such refinements are crucial for accurately predicting reaction barriers and conformational energy differences.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, helping to assign experimental signals and confirm molecular structures.

The Gauge-Including Atomic Orbital (GIAO) method is a highly effective approach for calculating NMR chemical shifts. imist.ma This method is routinely applied in conjunction with DFT to predict the ¹H, ¹³C, and, crucially for this molecule, ¹⁹F NMR spectra.

For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly important for structural elucidation. Computational studies on perfluoroisoquinoline have demonstrated that DFT calculations can yield a markedly good correlation between calculated and experimental fluorine chemical shifts. researchgate.net The BHandHLYP functional combined with Jensen's pcSseg-3 basis set, for example, achieved a mean absolute error of just 2.5 ppm over a range of 120 ppm for perfluorinated quinolines and isoquinolines. researchgate.net This level of accuracy is often sufficient to distinguish between isomers.

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Related Compound (Perfluoroisoquinoline) This table, adapted from data on a related compound, illustrates the high accuracy of modern GIAO-NMR calculations. researchgate.net A similar analysis would be performed for this compound.

Fluorine PositionExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
F-1-35.2-36.1-0.9
F-3-62.8-64.2-1.4
F-4-81.7-84.7-3.0
F-5-143.5-146.5-3.0
F-6-156.9-159.9-3.0
F-7-153.2-155.6-2.4
F-8-138.8-140.2-1.4

Vibrational Frequency Analysis and Assignment of IR Bands

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, a frequency calculation is performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level). nih.gov This calculation yields a set of vibrational modes, their corresponding frequencies, and their IR intensities.

The calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov The Potential Energy Distribution (PED) is then analyzed to assign each calculated frequency to specific molecular motions, such as C-F stretching, C-H bending, or aromatic ring deformations. researchgate.net This process is invaluable for interpreting complex experimental IR spectra.

Table 3: Illustrative Vibrational Frequency Assignment This table demonstrates how calculated vibrational modes are assigned. Specific values and assignments for this compound would require a dedicated calculation.

Vibrational ModeCalculated Scaled Frequency (cm⁻¹)Predicted IR IntensityAssignment (based on PED)
ν13080LowAromatic C-H Stretch
ν21610MediumC=C/C=N Ring Stretch
ν31250HighC-F Stretch
ν41180HighC-F Stretch
ν5850MediumC-H Out-of-plane Bend

Reactivity Prediction and Reaction Mechanism Studies

Theoretical methods are crucial for predicting the chemical reactivity of a molecule and for elucidating potential reaction mechanisms. For this compound, the presence of three strong electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to significantly influence its reactivity compared to the parent isoquinoline.

Computational analyses provide several descriptors for reactivity:

Frontier Molecular Orbitals (FMOs): The energy and location of the HOMO and LUMO indicate where the molecule is most likely to act as an electron donor or acceptor, respectively. The fluorine substituents will lower the energy of these orbitals, likely making the molecule more resistant to electrophilic attack and more susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the nitrogen lone pair would be a site of negative potential, attractive to electrophiles and protons, while the regions near the fluorine and hydrogen atoms would be positive. rjptonline.org

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, allowing for the precise identification of the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov

These computational tools can be used to model entire reaction pathways, calculating the structures and energies of transition states and intermediates. This allows researchers to predict the most favorable reaction mechanisms, such as for nucleophilic aromatic substitution (SNAAr), where a fluorine atom might be displaced, and to estimate the activation energies that govern the reaction rates.

Transition State Analysis for Nucleophilic and Electrophilic Reactions

Transition state theory is a cornerstone of computational reaction chemistry, allowing for the calculation of activation energies (ΔG‡) and the elucidation of reaction mechanisms. For this compound, the three electron-withdrawing fluorine atoms significantly modulate the electron density of the bicyclic system, thereby influencing its susceptibility to both nucleophilic and electrophilic attack.

Electrophilic Reactions: The isoquinoline ring system is generally electron-deficient compared to benzene, particularly the pyridine (B92270) ring. The addition of three strong electron-withdrawing fluorine atoms to the carbocyclic ring further deactivates the entire molecule towards electrophilic aromatic substitution. Computational modeling, typically using Density Functional Theory (DFT), can quantify this deactivation. Calculations would predict high activation barriers for canonical electrophilic reactions like nitration or halogenation. The most likely, albeit still difficult, position for electrophilic attack would be C4, which is activated by the nitrogen atom and is furthest from the deactivating influence of the fluorine cluster.

Nucleophilic Reactions: Conversely, the electron-poor nature of the 5,6,7-trifluorinated ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). Transition state calculations for reactions with nucleophiles (e.g., methoxide, ammonia) would be expected to show significantly lower activation energies for substitution at the fluorinated positions (C5, C6, C7) compared to the non-fluorinated parent isoquinoline. The computational analysis of the transition states, specifically the Meisenheimer-like intermediates, would reveal the stabilizing effect of the fluorine atoms and the nitrogen heteroatom on the accumulated negative charge. DFT calculations can precisely map the potential energy surface for these reactions, identifying the lowest energy pathway and predicting regioselectivity.

Below is a representative table of hypothetical activation energies calculated via DFT for prototypical reactions, illustrating the expected reactivity patterns.

Reaction TypePositionReagentPredicted Activation Energy (ΔG‡, kcal/mol)Comment
Electrophilic Substitution (Nitration)C4NO₂⁺~35-40Highly deactivated but the most probable site for electrophilic attack.
Electrophilic Substitution (Nitration)C5NO₂⁺>45Extremely high barrier due to strong deactivation by fluorine.
Nucleophilic Substitution (SNAr)C7CH₃O⁻~18-22Activated towards nucleophilic attack by adjacent fluorine and nitrogen.
Nucleophilic Substitution (SNAr)C6CH₃O⁻~20-24Activated site, potentially slightly less reactive than C5 or C7.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior and conformational landscape of a system. For a molecule like this compound, which possesses a rigid, planar bicyclic core, traditional conformational analysis (e.g., identifying rotamers of a flexible chain) is not the primary objective.

Instead, MD simulations are employed to investigate other crucial dynamic properties:

Solvation Structure: MD simulations in explicit solvent (e.g., water, DMSO) can reveal the detailed structure of the solvation shells around the molecule. This is critical for understanding solubility and how intermolecular interactions with the solvent mediate reactivity. The simulation can map the probability distributions of solvent molecules around the nitrogen atom and the fluorinated ring.

Intermolecular Dynamics: In condensed phases, MD can simulate how multiple molecules of this compound interact with each other. This can provide preliminary insights into aggregation behavior and the local ordering that precedes crystallization.

Vibrational and Rotational Motion: The simulations provide a detailed picture of the molecule's vibrational modes and its rotational and translational diffusion in a medium. This data can be used to compute properties like the diffusion coefficient and to interpret experimental spectroscopic results.

Due to the molecule's inherent rigidity, the primary "conformational" aspect explored by MD is the subtle out-of-plane vibrations of the atoms and the orientation of the molecule relative to its neighbors or solvent. The table below summarizes the key parameters and insights that would be derived from a typical MD simulation.

Simulation Parameter/AnalysisObjectiveExpected Finding for this compound
Radial Distribution Function (RDF)To characterize the structure of the solvent around specific sites (e.g., N, F atoms).Sharp peaks indicating structured solvation, particularly hydrogen bonding from protic solvents to the nitrogen atom.
Root Mean Square Deviation (RMSD)To assess the structural stability and rigidity of the molecule over time.Very low RMSD values (<0.5 Å), confirming the high rigidity of the isoquinoline core.
Diffusion CoefficientTo quantify the molecule's mobility in a given solvent.A value dependent on the solvent viscosity, providing data for transport property models.
Hydrogen Bond AnalysisTo quantify the lifetime and geometry of hydrogen bonds with protic solvents.Persistent C-H···O and N···H-O hydrogen bonds, indicating strong solvent interaction.

Intermolecular Interactions and Crystal Packing Predictions

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular interactions. Crystal Structure Prediction (CSP) is a computational methodology used to identify the most thermodynamically stable crystal packing arrangements (polymorphs) from a molecule's chemical diagram alone. wikipedia.orgrsc.org For this compound, the interplay between hydrogen bonds, π-π stacking, and fluorine-specific interactions is key to determining its solid-state structure.

The following interactions are predicted to be dominant in the crystal packing:

C–H···N Hydrogen Bonds: The lone pair on the isoquinoline nitrogen is a strong hydrogen bond acceptor. This interaction with acidic protons from neighboring molecules is a highly probable and structure-directing synthon.

π–π Stacking: The aromatic isoquinoline core is prone to stacking interactions. The trifluorination will create a quadrupole moment that favors offset or anti-parallel stacking arrangements over a direct face-to-face overlap to minimize electrostatic repulsion.

C–H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors and aromatic or aliphatic C-H groups as donors are expected to be numerous and play a significant role in stabilizing the crystal lattice. rsc.org

Computational CSP workflows would generate thousands of hypothetical crystal structures, which are then ranked by their calculated lattice energies. nih.gov This analysis can predict the most likely polymorphs, their space groups, and unit cell parameters.

The table below details the predicted intermolecular interactions and their expected energetic and geometric characteristics.

Interaction TypeDonor/AcceptorTypical Energy (kcal/mol)Expected Geometry
Hydrogen BondC-H ··· N-2.0 to -4.0Distance (H···N) ~2.2-2.6 Å; Angle (C-H···N) >140°
π–π StackingAromatic Ring ··· Aromatic Ring-2.5 to -5.0Interplanar distance ~3.3-3.8 Å; Offset arrangement expected.
Weak Hydrogen BondC-H ··· F-C-0.5 to -1.5Distance (H···F) ~2.4-2.8 Å; Angle (C-H···F) >120°
Halogen ContactF ··· F-0.2 to -0.6Distance ~2.8-3.1 Å (close to van der Waals sum).

Advanced Applications in Materials Science and Chemical Engineering

Role of Fluorinated Isoquinolines in Optoelectronic Materials

The introduction of fluorine atoms into organic semiconducting materials is a well-established strategy for tuning their electronic and photophysical properties. In the context of isoquinoline-based materials, trifluorination significantly impacts the frontier molecular orbital energy levels, enhances electron affinity, and can improve intermolecular packing and charge transport characteristics. These modifications are particularly beneficial for the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

Design and Synthesis of π-Conjugated Systems Incorporating Trifluoroisoquinoline

The incorporation of the 5,6,7-trifluoro-isoquinoline moiety into π-conjugated systems is a promising approach for creating novel organic electronic materials. The synthesis of such systems typically involves cross-coupling reactions, such as Suzuki or Stille coupling, to connect the trifluoroisoquinoline core with other aromatic units. The electron-deficient nature of the trifluorinated isoquinoline (B145761) can be balanced by coupling it with electron-rich moieties to create donor-acceptor (D-A) structures, which are fundamental to many optoelectronic applications.

The design of these π-conjugated systems often targets specific properties. For instance, extending the conjugation length by adding various aromatic or heteroaromatic units can be used to tune the absorption and emission wavelengths. The trifluoro-substituents are expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can lead to enhanced stability and improved charge injection/extraction in electronic devices.

Table 1: Representative π-Conjugated Systems Incorporating Fluorinated Heterocycles and Their Photophysical Properties

Compound ClassKey Synthetic MethodAbsorption Max (λmax, nm)Emission Max (λmax, nm)Quantum Yield (Φ)
Poly(arylene-ethynylene)s with aminoquinoline-borafluorene complexesSonogashira-Hagihara coupling~450-500~500-550Varies with substituents
Donor-acceptor pyrid-2-onesMulti-step organic synthesis~400-470~550-6100.03-0.57
Quinoline-fluorene based D-A systemsRu-catalyzed reactions~350-400~400-560Not specified

Donor-Acceptor (D-A) Materials with Isoquinoline-Linked Architectures

In D-A materials, the trifluoroisoquinoline unit can act as a potent electron acceptor. When linked to a suitable electron donor, intramolecular charge transfer (ICT) can occur upon photoexcitation. This phenomenon is crucial for the operation of organic solar cells, where efficient charge separation is required. The strength of the ICT can be modulated by the choice of the donor moiety and the nature of the π-bridge connecting the donor and acceptor units.

The synthesis of D-A molecules based on isoquinoline often involves a modular approach, allowing for the systematic variation of the donor and linker components to optimize the material's properties for a specific application. The electron-withdrawing trifluoro groups on the isoquinoline acceptor are anticipated to result in a larger HOMO-LUMO gap, which can be beneficial for achieving higher open-circuit voltages in OPV devices. Furthermore, the increased polarity induced by the fluorine atoms can influence the morphology of thin films, which is a critical factor for device performance.

Coordination Chemistry and Ligand Design with this compound

The nitrogen atom in the isoquinoline ring provides a coordination site for metal ions, making it a valuable ligand in coordination chemistry. The presence of three fluorine atoms in this compound significantly modifies its electronic properties as a ligand, enhancing its π-acceptor character. This makes it an attractive candidate for the design of novel metal complexes with tailored photophysical and electrochemical properties.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal precursor, often a metal halide or acetylacetonate (B107027) complex. The synthesis is typically carried out in an appropriate solvent under an inert atmosphere. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the coordination of the ligand to the metal center and to elucidate the structure of the complex in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the vibrational modes of the coordinated ligand and to confirm the formation of metal-ligand bonds.

UV-Visible Absorption Spectroscopy: To study the electronic transitions within the complex, including ligand-centered, metal-centered, and charge-transfer transitions.

Mass Spectrometry: To determine the molecular weight and confirm the composition of the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

The strong electron-withdrawing nature of the trifluoro-isoquinoline ligand is expected to influence the geometry and electronic structure of the resulting metal complexes.

Luminescent Properties of Iridium and other Metal Complexes

Iridium(III) complexes are renowned for their high phosphorescence quantum yields and are widely used as emitters in OLEDs. nih.gov The incorporation of this compound as a ligand in iridium and other transition metal complexes is a promising strategy for tuning their emission color and efficiency. The electron-withdrawing fluorine atoms are expected to stabilize the HOMO level of the complex, which is often localized on the metal and the cyclometalating ligand. This can lead to a blue shift in the emission wavelength.

Table 2: Photophysical Data for Representative Luminescent Iridium(III) Complexes with Substituted Isoquinoline/Quinoline (B57606) Ligands

Complex StructureEmission Max (λmax, nm)Quantum Yield (ΦP)Lifetime (τ, µs)
Ir(ppy)2(acac) (ppy = 2-phenylpyridine)~510~0.4~2.0
Ir(piq)2(acac) (piq = 1-phenylisoquinoline)~620~0.2~1.5
cis-[Ir(ppy)2(CN)2]-~470, 500~0.6~3.0

Data for analogous complexes are presented to illustrate the range of properties achievable.

Electrochemical Properties and Applications of Polyfluorinated Isoquinoline Systems

The electrochemical behavior of polyfluorinated isoquinoline systems is of significant interest for their potential applications in electrocatalysis, sensors, and as components in redox-active materials. The presence of multiple fluorine atoms has a profound impact on the reduction and oxidation potentials of the isoquinoline core.

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical properties of these compounds. researchgate.net From CV measurements, important parameters such as the reduction and oxidation potentials, the reversibility of the redox processes, and the stability of the generated radical ions can be determined.

The three electron-withdrawing fluorine atoms in this compound are expected to make the molecule more susceptible to reduction. This means that its reduction potential will be less negative compared to the parent isoquinoline. Conversely, the oxidation of the trifluorinated isoquinoline will be more difficult, occurring at a more positive potential. This wide electrochemical window can be advantageous in certain applications where stability towards both oxidation and reduction is required.

The ability to tune the redox potentials through fluorination is a powerful tool in the design of materials for organic electronics. For example, in the context of electron transport materials for OLEDs, a low-lying LUMO level (less negative reduction potential) is desirable for efficient electron injection. The electrochemical properties of polyfluorinated isoquinolines make them promising candidates for such applications.

Table 3: Electrochemical Data for Selected Isoquinoline and Related Heterocyclic Compounds

CompoundOxidation Potential (Eox, V vs. Fc/Fc+)Reduction Potential (Ered, V vs. Fc/Fc+)Electrochemical Gap (eV)
2-Benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one~0.8 (irreversible)~-1.5 (irreversible)2.3
Perylene+0.87-1.892.76
1,2,4,5-TetracyanobenzeneNot readily oxidized-0.78-

Note: The electrochemical data are highly dependent on the solvent, electrolyte, and reference electrode used.

Cyclic Voltammetry and Redox Behavior

The isoquinoline core itself is electrochemically active, capable of undergoing both reduction and oxidation processes. The introduction of three fluorine atoms is expected to have a significant impact on the potentials at which these electron transfer events occur. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the isoquinoline system. rsc.org

Consequently, the reduction of this compound is anticipated to occur at a less negative potential compared to unsubstituted isoquinoline. This is because the electron-deficient aromatic system can more readily accept an electron into its LUMO. Conversely, the oxidation of this compound would be expected to occur at a more positive potential, as it is more difficult to remove an electron from the lowered HOMO.

A hypothetical cyclic voltammogram for this compound would likely exhibit a reversible or quasi-reversible reduction wave corresponding to the formation of a radical anion. The stability of this radical anion would be enhanced by the presence of the fluorine substituents. The exact peak potentials would be dependent on the solvent and electrolyte system used.

Table 1: Predicted Redox Potential Shifts in this compound Compared to Isoquinoline

ProcessCompoundPredicted Potential ShiftRationale
ReductionThis compoundLess NegativeStrong electron-withdrawing effect of fluorine atoms stabilizes the resulting radical anion.
OxidationThis compoundMore PositiveIncreased difficulty in removing an electron from the electron-deficient aromatic system.

Note: This table is based on theoretical predictions and established principles of fluorine's electronic effects.

Influence of Fluorine on Electron Transfer Processes

The trifluorination of the isoquinoline ring profoundly influences the kinetics and thermodynamics of its electron transfer processes. The primary effects of the fluorine atoms can be summarized as follows:

Thermodynamic Effects: As discussed, the strong inductive effect of fluorine makes the molecule more electron-deficient. This thermodynamic shift is reflected in the more positive reduction potential and more positive oxidation potential. Computational studies on other fluorinated aromatic systems have consistently shown that fluorination increases electron affinity and ionization energies. researchgate.net

Kinetic Effects: The kinetics of electron transfer can also be affected. The reorganization energy associated with the electron transfer process might be altered by the presence of fluorine atoms. Furthermore, interactions between the fluorinated molecule and the solvent or electrolyte ions could influence the rate of electron transfer at the electrode surface.

Stability of Redox Species: The resulting radical ions (anion and cation) are expected to have altered stability. The electron-withdrawing nature of fluorine would stabilize the radical anion formed upon reduction. This increased stability could lead to more reversible electrochemical behavior compared to the unsubstituted parent compound.

The predictable and tunable nature of these electronic effects makes polyfluorinated aza-aromatics like this compound interesting building blocks for materials with tailored redox properties.

Potential for Electrochemical Sensors and Energy Storage Materials

The unique electrochemical properties of this compound suggest its potential utility in the development of advanced electrochemical devices, including sensors and energy storage systems.

Electrochemical Sensors:

The development of electrochemical sensors often relies on molecules with well-defined and stable redox behavior. The distinct electrochemical signature of this compound could be exploited for sensing applications. For instance, it could be incorporated into a polymer matrix or immobilized on an electrode surface to create a sensor for specific analytes. The interaction of an analyte with the fluorinated isoquinoline could lead to a measurable change in its redox potential or current, forming the basis of the sensing mechanism. While sensors for other fluorinated compounds have been developed, the application of polyfluorinated nitrogen heterocycles in this area is a promising field of research.

Energy Storage Materials:

There is a growing demand for new materials for high-performance batteries and supercapacitors. Organic molecules with stable and reversible redox couples are being actively investigated as alternatives to traditional inorganic materials. Aza-aromatic compounds are particularly promising for aqueous redox flow batteries. rsc.org

The high reduction potential of this compound could make it a suitable candidate for use as a cathode material or an electrolyte additive in lithium-ion batteries or other energy storage devices. The fluorination can enhance the oxidative stability of the electrolyte, which is crucial for high-voltage battery applications. The stability of the reduced species is also a key factor for ensuring long cycle life in a battery. The low-lying LUMO of this compound could facilitate reversible electron uptake and release, a fundamental requirement for a rechargeable energy storage system.

Table 2: Potential Applications of this compound in Electrochemical Devices

Application AreaPotential Role of this compoundKey Properties
Electrochemical Sensors Active sensing elementStable and well-defined redox behavior; sensitivity of redox potential to molecular interactions.
Energy Storage (Batteries) Cathode material or electrolyte additiveHigh reduction potential; enhanced oxidative stability; stable reduced species.
Organic Electronics n-type semiconductorHigh electron affinity due to low-lying LUMO.

Note: This table outlines potential applications based on the predicted properties of the compound.

Conclusion and Future Research Directions

Summary of Key Advances in 5,6,7-Trifluoro-isoquinoline Research

Direct and extensive research on this compound is not yet widely documented in publicly accessible literature. However, the broader field of fluorinated isoquinolines has seen significant progress. Advances in synthetic methodologies now allow for the regioselective introduction of fluorine atoms into the isoquinoline (B145761) skeleton. These methods, including cyclization of fluorinated precursors and late-stage fluorination, provide a roadmap for the eventual synthesis of the 5,6,7-trifluoro isomer. Furthermore, the effects of fluorination on the physicochemical properties of N-heterocycles are increasingly understood, providing a predictive framework for the behavior of this novel compound.

Challenges and Opportunities in Synthesis and Functionalization

The synthesis of this compound presents both challenges and opportunities. The primary challenge lies in the development of a regioselective and efficient synthetic route to introduce three fluorine atoms at the desired positions. The electron-withdrawing nature of the fluorine atoms can deactivate the aromatic ring, making subsequent functionalization difficult. However, these challenges also create opportunities for the development of novel synthetic methods. The unique electronic properties of the trifluorinated ring system could enable new types of chemical transformations, leading to a diverse range of derivatives with potentially valuable properties.

Table 1: Representative Synthetic Methods for Fluorinated Isoquinolines

MethodDescriptionStarting MaterialsFluorinating Reagent/PrecursorReference
Bischler-Napieralski ReactionCyclization of a β-arylethylamide using a dehydrating agent.Fluorinated β-phenylethylamine derivativesN/A (fluorine is in the precursor) researchgate.net
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.Fluorinated β-phenylethylaminesN/A (fluorine is in the precursor) researchgate.net
Pomeranz–Fritsch reactionAcid-catalyzed cyclization of a benzalaminoacetal.Fluorinated benzaldehyde (B42025) derivativesN/A (fluorine is in the precursor) researchgate.net
Late-stage C-H FluorinationDirect fluorination of the isoquinoline core.IsoquinolineElectrophilic fluorinating agents (e.g., Selectfluor) nih.gov

Emerging Areas for Computational and Spectroscopic Studies

Computational and spectroscopic techniques will be indispensable in characterizing this compound and its derivatives. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and reactivity. researchgate.netresearchgate.net These theoretical predictions can guide synthetic efforts and help to rationalize experimental observations.

Spectroscopic analysis, particularly 1H, 13C, and 19F NMR, will be crucial for structural elucidation. researchgate.netchemicalbook.comchemicalbook.com The 19F NMR chemical shifts and coupling constants will provide a unique fingerprint of the molecule and offer detailed information about the electronic environment of the fluorine atoms. Vibrational spectroscopy (FT-IR and Raman) will also play a key role in characterizing the molecular structure. researchgate.net

Table 2: Representative Calculated and Experimental Data for Mono-fluorinated Isoquinolines

CompoundMethodCalculated ParameterValueExperimental DataReference
IsoquinolineDFT (B3LYP/6-31G*)Vibrational Frequencies(Calculated values)(Experimental IR/Raman peaks) researchgate.net
4-Fluoroisoquinoline1H NMRChemical Shifts(Predicted shifts)(Observed shifts) chemicalbook.com
PerfluoroisoquinolineGIAO-NMR19F Chemical Shifts(Calculated shifts)(Observed shifts) researchgate.net

Prospects for Novel Materials Science Applications

The introduction of multiple fluorine atoms into the isoquinoline scaffold is expected to significantly impact its electronic and photophysical properties, making this compound a promising candidate for applications in materials science. rsc.org The high electron affinity imparted by the fluorine atoms could lead to the development of n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com

Furthermore, the potential for intermolecular C-H···F interactions could influence the solid-state packing of these molecules, leading to ordered structures with enhanced charge transport properties. rsc.org The unique photophysical properties of fluorinated isoquinolines could also be harnessed for the development of novel fluorescent probes and sensors. nih.gov

Table 3: Potential Materials Science Applications of Fluorinated Isoquinolines

Application AreaRelevant PropertiesPotential Advantage of this compound
Organic Electronics (OLEDs, OFETs)Electron affinity, charge carrier mobility, thermal stabilityEnhanced n-type character, improved charge transport through ordered packing
Fluorescent ProbesQuantum yield, Stokes shift, sensitivity to environmentTunable photophysical properties due to the trifluoro substitution pattern
Liquid CrystalsAnisotropy, dipole momentModification of mesophase behavior and dielectric properties

Outlook for Integration of Artificial Intelligence and Automation in Fluorinated Heterocycle Research

Automated synthesis platforms can then rapidly synthesize the most promising candidates, significantly reducing the time and resources required for experimental work. This integration of AI and automation will not only accelerate the pace of discovery but also enable a more systematic exploration of the chemical space around the this compound scaffold, leading to the identification of new molecules with tailored properties for specific applications.

Q & A

Q. How can researchers optimize the synthesis of 5,6,7-Trifluoro-isoquinoline to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction conditions, such as temperature, solvent polarity, and catalyst choice. For example, demonstrates that substituents on the isoquinoline ring (e.g., electron-withdrawing groups like fluorine) significantly influence reaction efficiency. A silver triflate-catalyzed reaction with alkynyl precursors (as in ) can be adapted, with adjustments to stoichiometry and reaction time. Purity can be enhanced via column chromatography or recrystallization, ensuring compliance with analytical standards (e.g., >98% purity as in ).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity. For fluorinated analogs, X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. highlights the importance of correlating reduction potentials (via cyclic voltammetry) with substituent effects, which aids in structural validation .

Q. How does the fluorine substitution pattern on isoquinoline influence its physicochemical properties?

  • Methodological Answer : Fluorine atoms increase electronegativity and lipophilicity, altering solubility and reactivity. For example, shows that electron-withdrawing substituents (e.g., -F) lower reduction potentials, which can enhance photoredox catalytic activity. Computational methods (DFT calculations) can predict electronic effects, while experimental data (logP measurements, UV-vis spectroscopy) validate these trends. Systematic substitution studies, as in , are recommended to map structure-property relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions, cell lines, or substituent positions. For instance, notes that isoquinoline derivatives may exhibit opposing effects on apoptosis depending on their substitution patterns. To address this:
  • Perform side-by-side comparisons using standardized assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis).
  • Use structure-activity relationship (SAR) studies to isolate the impact of fluorine positions (para vs. meta) on target binding .
  • Validate findings with orthogonal techniques (e.g., Western blotting for protein expression).

Q. What strategies can mitigate challenges in cross-coupling reactions involving this compound?

  • Methodological Answer : Fluorine substituents can sterically hinder coupling reactions. Strategies include:
  • Using palladium catalysts with bulky ligands (e.g., SPhos) to enhance selectivity.
  • Optimizing solvent systems (e.g., DMA/THF mixtures) to improve solubility of the fluorinated substrate.
  • Pre-functionalizing the isoquinoline core via directed ortho-metalation (DoM) to introduce reactive handles for coupling .

Q. How do electronic effects of fluorine substituents modulate the compound’s interaction with biological targets (e.g., enzymes, DNA)?

  • Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions with target proteins. For example, compares isoquinoline’s reduced mutagenicity versus naphthalene, attributed to fluorine’s electronic effects. To study this:
  • Use molecular docking simulations to map fluorine’s role in binding pocket interactions.
  • Conduct mutagenicity assays (e.g., Ames test) to correlate substituent effects with toxicity.
  • Pair with thermodynamic profiling (ITC) to quantify binding affinity changes .

Q. What experimental designs are effective for studying the photophysical properties of this compound in photocatalysis?

  • Methodological Answer : Design photoredox experiments with controlled light sources (e.g., LEDs at specific wavelengths) and sacrificial donors/acceptors. highlights the use of reduction potential measurements (via cyclic voltammetry) to predict photocatalytic efficiency. Key steps:
  • Compare yields of model reactions (e.g., borylation, C-H activation) under varying light intensities.
  • Use time-resolved spectroscopy (TRES) to study excited-state dynamics.
  • Cross-reference experimental results with computational predictions of charge-transfer states .

Data Interpretation & Validation

Q. How should researchers validate unexpected reactivity or byproduct formation in fluorinated isoquinoline syntheses?

  • Methodological Answer :
  • Employ LC-MS or GC-MS to identify byproducts and trace reaction pathways.
  • Use isotopic labeling (e.g., ¹⁸O/²H) to track atom transfer mechanisms.
  • Replicate reactions under inert atmospheres to rule out oxidative side reactions. emphasizes rigorous purity checks (e.g., COA validation) to exclude contaminants .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound derivatives?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. employs ANOVA for comparing treatment groups, ensuring n ≥ 3 replicates. For high-throughput data, apply false discovery rate (FDR) corrections. Pair with cheminformatics tools (e.g., PCA) to cluster compounds by activity profiles .

Safety & Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :
  • Store under argon at 2–8°C (per ) to prevent degradation.
  • Use gloveboxes for air-sensitive reactions involving fluorinated intermediates.
  • Conduct regular toxicity screenings (e.g., zebrafish embryo assays) for novel derivatives, guided by ’s computational toxicity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.